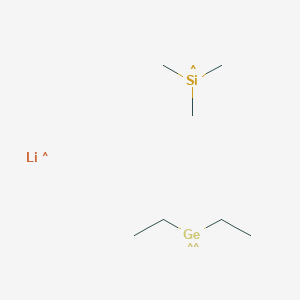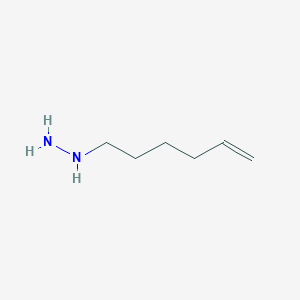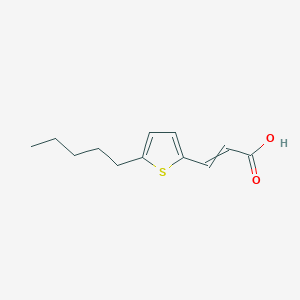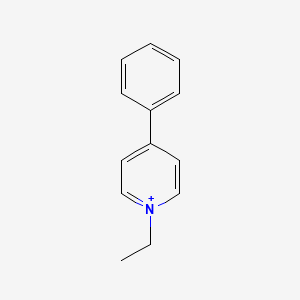![molecular formula C13H10Cl2O B14333400 1-Chloro-2-[(4-chlorophenyl)methoxy]benzene CAS No. 105971-61-7](/img/structure/B14333400.png)
1-Chloro-2-[(4-chlorophenyl)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(4-chlorophenyl)methoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a chlorine atom and a methoxy group attached to another benzene ring, which is also substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(4-chlorophenyl)methoxy]benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine, followed by diazotization and subsequent Sandmeyer reaction to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-[(4-chlorophenyl)methoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid, or halogens in the presence of a catalyst like iron(III) chloride.
Oxidation and Reduction: Potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.
Major Products Formed:
Phenols: Formed through nucleophilic substitution.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Quinones and Amines: Formed through oxidation and reduction, respectively.
Applications De Recherche Scientifique
1-Chloro-2-[(4-chlorophenyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)methoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methoxybenzene: Similar structure but lacks the additional benzene ring.
1-Chloro-4-methoxybenzene: Similar structure but with different substitution pattern.
1-Chloro-2-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a methoxy group.
Uniqueness: 1-Chloro-2-[(4-chlorophenyl)methoxy]benzene is unique due to the presence of two benzene rings connected by a methoxy group, each substituted with a chlorine atom. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
105971-61-7 |
|---|---|
Formule moléculaire |
C13H10Cl2O |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
1-chloro-2-[(4-chlorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9H2 |
Clé InChI |
LYGDMJPAFSJBEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


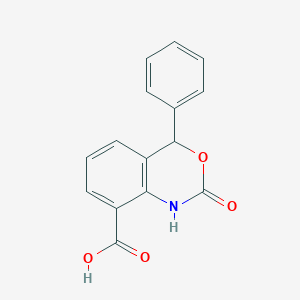
![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)
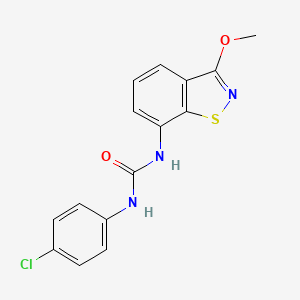
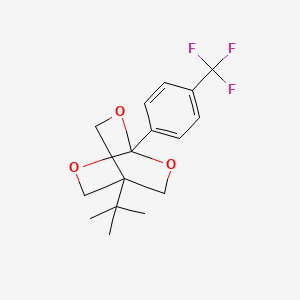
![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
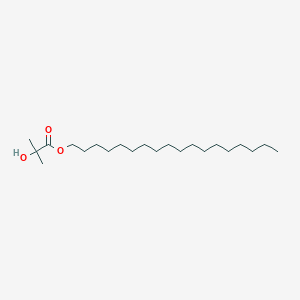
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
